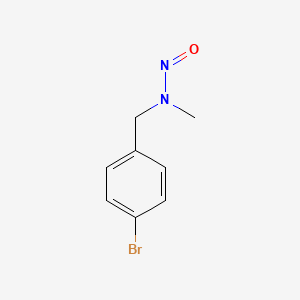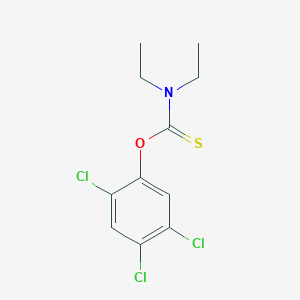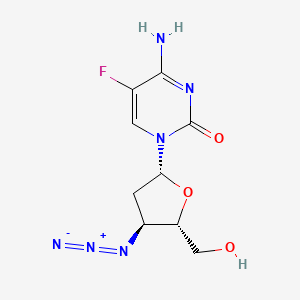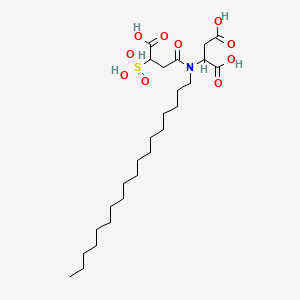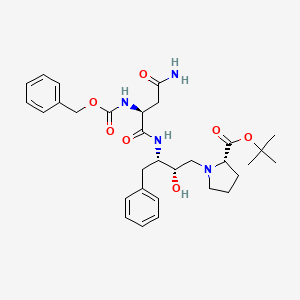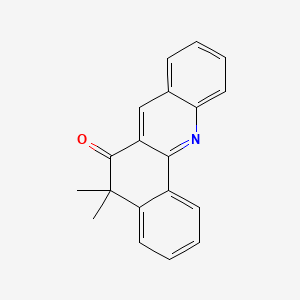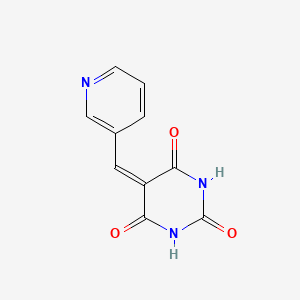![molecular formula C10H7N3O3S B15195985 1H-Naphtho[1,2-d]triazole-6-sulfonic acid CAS No. 63870-37-1](/img/structure/B15195985.png)
1H-Naphtho[1,2-d]triazole-6-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphtho[1,2-d]triazole-6-sulfonic acid is a heterocyclic compound that contains a naphthalene ring fused with a triazole ring and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphtho[1,2-d]triazole-6-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with azides in the presence of a catalyst to form the triazole ring. The sulfonic acid group can be introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes where naphthalene derivatives are treated with sulfonating agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Naphtho[1,2-d]triazole-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted derivatives with different functional groups replacing the sulfonic acid group.
Scientific Research Applications
1H-Naphtho[1,2-d]triazole-6-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Naphtho[1,2-d]triazole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1H-Naphtho[2,3-d][1,2,3]triazole
- 1H-1,2,3-Triazole
- 2H-1,2,3-Triazole
Uniqueness
1H-Naphtho[1,2-d]triazole-6-sulfonic acid is unique due to the presence of both the naphthalene and triazole rings, along with the sulfonic acid group
Properties
CAS No. |
63870-37-1 |
|---|---|
Molecular Formula |
C10H7N3O3S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
2H-benzo[e]benzotriazole-6-sulfonic acid |
InChI |
InChI=1S/C10H7N3O3S/c14-17(15,16)9-3-1-2-7-6(9)4-5-8-10(7)12-13-11-8/h1-5H,(H,11,12,13)(H,14,15,16) |
InChI Key |
RTMRNNXPVGAAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=NNN=C23)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



